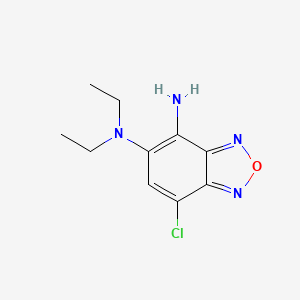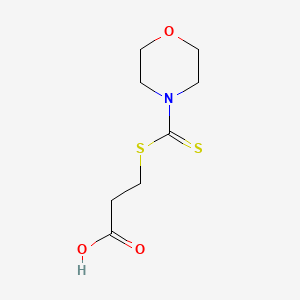
3-(Morpholine-4-carbothioylsulfanyl)propanoic acid
Descripción general
Descripción
3-(Morpholine-4-carbothioylsulfanyl)propanoic acid is an organic compound with the molecular formula C8H13NO3S2 It is characterized by the presence of a morpholine ring, a carbothioyl group, and a propanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Morpholine-4-carbothioylsulfanyl)propanoic acid typically involves the reaction of morpholine with carbon disulfide and an appropriate alkylating agent. The general synthetic route can be summarized as follows:
Formation of Morpholine-4-carbothioyl Intermediate: Morpholine reacts with carbon disulfide in the presence of a base such as sodium hydroxide to form the morpholine-4-carbothioyl intermediate.
Alkylation: The intermediate is then alkylated with 3-bromopropanoic acid under basic conditions to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient separation techniques, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions: 3-(Morpholine-4-carbothioylsulfanyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a strong base and an appropriate leaving group.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
3-(Morpholine-4-carbothioylsulfanyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(Morpholine-4-carbothioylsulfanyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to modulate enzyme activity, disrupt cellular processes, and interact with biological membranes. The exact molecular targets and pathways are still under investigation, but it is believed that the compound’s sulfur-containing groups play a crucial role in its biological activity.
Comparación Con Compuestos Similares
3-(Morpholine-4-carbothioylsulfanyl)butanoic acid: Similar structure but with an additional carbon in the alkyl chain.
3-(Piperidine-4-carbothioylsulfanyl)propanoic acid: Similar structure but with a piperidine ring instead of a morpholine ring.
3-(Pyrrolidine-4-carbothioylsulfanyl)propanoic acid: Similar structure but with a pyrrolidine ring instead of a morpholine ring.
Uniqueness: 3-(Morpholine-4-carbothioylsulfanyl)propanoic acid is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. The morpholine ring’s oxygen atom can participate in hydrogen bonding, influencing the compound’s solubility and reactivity. Additionally, the sulfur-containing carbothioyl group contributes to the compound’s potential biological activities.
Propiedades
IUPAC Name |
3-(morpholine-4-carbothioylsulfanyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3S2/c10-7(11)1-6-14-8(13)9-2-4-12-5-3-9/h1-6H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEWGFAXXCGQDJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)SCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201331268 | |
| Record name | 3-(morpholine-4-carbothioylsulfanyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201331268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26659764 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
81994-79-8 | |
| Record name | 3-(morpholine-4-carbothioylsulfanyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201331268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


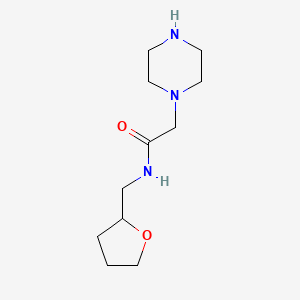
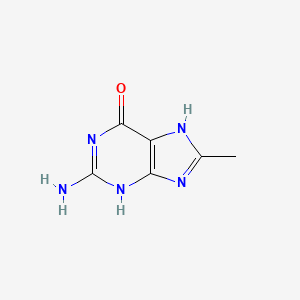
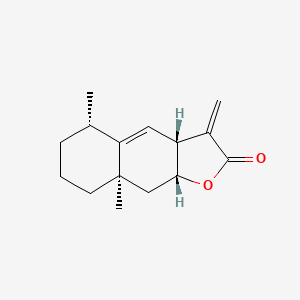
![(2S,7S)-3,3,7-trimethyl-8-methylidenetricyclo[5.4.0.02,9]undecane](/img/structure/B7781358.png)
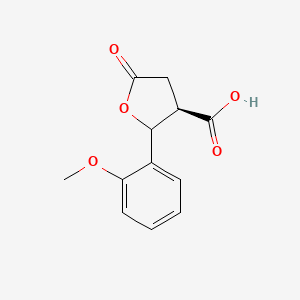
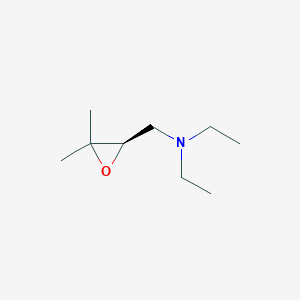
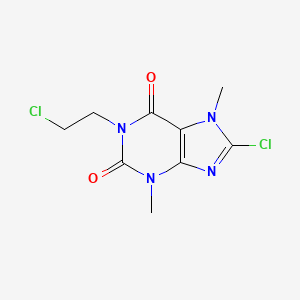
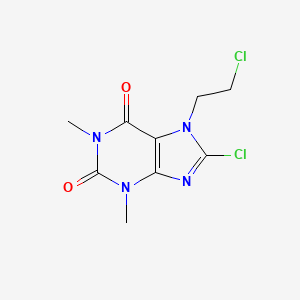
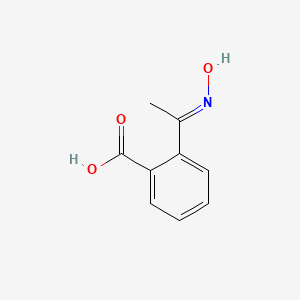
![2-methoxy-6-[(E)-2-(pyridin-2-yl)ethenyl]phenol](/img/structure/B7781419.png)
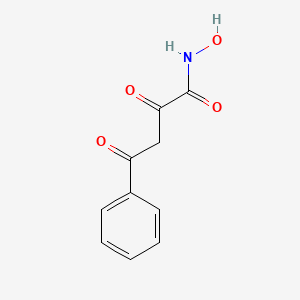
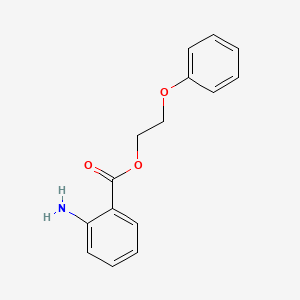
![5-[4-(Bromomethyl)phenyl]-2-phenyl-1,3-oxazole](/img/structure/B7781436.png)
